Piperidinium 1-piperidinecarbodithioate
Description
Piperidinium 1-piperidinecarbodithioate is a dithiocarbamate salt comprising a piperidinium cation and a piperidine-1-carbodithioate anion. Its crystal structure features a chair conformation in the piperidine ring, with distinct bond lengths (e.g., C–S bonds at ~1.71–1.74 Å) and intermolecular hydrogen bonding patterns . This compound is structurally analogous to ammonium and sodium salts of carbodithioates, such as ammonium piperidine-1-carbodithioate and sodium 1-pyrrolidinecarbodithioate dihydrate . Applications span coordination chemistry (e.g., metal complexation) and organic synthesis, where it serves as a ligand or intermediate in selective glycosidation reactions .
Properties
Molecular Formula |
C11H22N2S2 |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
piperidine-1-carbodithioate;piperidin-1-ium |
InChI |
InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 |
InChI Key |
PVFZKRMYBKEXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH2+]CC1.C1CCN(CC1)C(=S)[S-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Pyrrolidinium and Morpholinium Carbodithioates
- Pyrrolidinium 1-Pyrrolidinecarbodithioate : Features a five-membered pyrrolidine ring instead of piperidinium’s six-membered ring. The smaller ring size reduces steric hindrance but increases ring strain, influencing coordination geometry in metal complexes .
- Morpholinium Derivatives : Replacing a carbon atom in the piperidinium ring with oxygen (morpholinium) alters electronic properties. For example, morpholinium-based ionic liquids exhibit 17-fold lower toxicity than piperidinium analogues due to enhanced polarity and reduced hydrophobicity .
Table 1: Structural and Electronic Properties of Piperidinium and Analogues
Thermal and Chemical Stability
- Piperidinium vs. Pyrrolidinium Salts : Piperidinium compounds with C8 linkers undergo solid–solid transitions, whereas pyrrolidinium analogues melt at higher temperatures (~150–200°C). This is attributed to differences in cation flexibility and linker-chain interactions .
- Alkaline Stability : Benzyl-substituted piperidinium cations demonstrate superior stability under harsh alkaline conditions compared to quaternary ammonium (QA) and pyrrolidinium cations. Electron-donating substituents further enhance stability by mitigating Hofmann elimination .
Table 2: Thermal Behavior of Piperidinium and Pyrrolidinium Salts
Surfactant and Biodegradation Properties
- Critical Micelle Concentration (CMC) : Piperidinium surfactants exhibit lower CMC values (e.g., 0.12 mM for C10-piperidinium) than morpholinium analogues (0.18 mM for C10-morpholinium), indicating superior surface activity .
- Biodegradation : Piperidinium surfactants with carbamate fragments show 56.7–62.3% biodegradation (classified as readily biodegradable) and enhanced antimicrobial activity against Gram-positive bacteria .
Table 3: Surface-Active Properties of Piperidinium vs. Morpholinium Surfactants
Pharmacological Activity
Piperidinium derivatives, such as 1-methyl-4-hydroxy piperidinium chloride, exhibit significant analgesic activity (comparable to pethidine at 50 mg/kg in mice) due to structural mimicry of opioid pharmacophores .
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